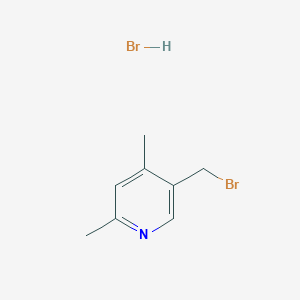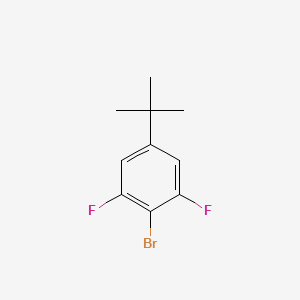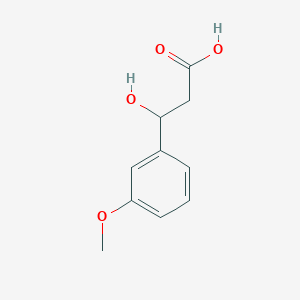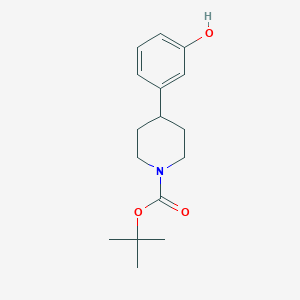amine](/img/structure/B13513782.png)
[2-(2,3-dihydro-1H-indol-1-yl)ethyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-indol-1-yl)ethylamine: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert indole derivatives into their reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
- Oxidized indole derivatives
- Reduced indole derivatives
- Substituted indole derivatives
Aplicaciones Científicas De Investigación
Chemistry: Indole derivatives are used as building blocks in organic synthesis due to their versatile reactivity . Biology: They exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Medicine: Indole derivatives are used in the development of pharmaceuticals for treating diseases such as cancer and viral infections . Industry: They are used in the production of dyes, agrochemicals, and other industrial products .
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Indole: The parent compound of indole derivatives.
Tryptophan: An essential amino acid containing an indole ring.
Indole-3-acetic acid: A plant hormone derived from indole.
Uniqueness: 2-(2,3-dihydro-1H-indol-1-yl)ethylamine is unique due to its specific structure, which imparts distinct biological and chemical properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-(2,3-dihydroindol-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H16N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-5,12H,6-9H2,1H3 |
Clave InChI |
BJKQSFDKXBILAH-UHFFFAOYSA-N |
SMILES canónico |
CNCCN1CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)










